molecular formula C37H42O12 B1247893 Norstaminol A

Norstaminol A

Cat. No.: B1247893
M. Wt: 678.7 g/mol
InChI Key: BNVISAOEFRYBOH-UPAQOOKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norstaminol A is a highly oxygenated staminane-type diterpene isolated from the medicinal plant Orthosiphon stamineus (Java tea). Its molecular formula is C₃₇H₄₂O₁₂, with a molecular weight of 678.73 g/mol . This compound is part of a broader class of bioactive diterpenes derived from Orthosiphon species, which have been studied for their diverse biological activities.

Properties

Molecular Formula

C37H42O12

Molecular Weight

678.7 g/mol

IUPAC Name

[(1R,3R,5S,7S,8S,9R,10S,11S,12S,13S,14S,17R)-7,8-diacetyloxy-9-benzoyloxy-14-hydroxy-6,6,10,17-tetramethyl-2,16,18-trioxapentacyclo[9.7.0.01,3.05,10.013,17]octadecan-12-yl] benzoate

InChI

InChI=1S/C37H42O12/c1-19(38)44-28-30(45-20(2)39)34(3,4)24-17-25-37(48-25)29(35(24,5)31(28)47-33(42)22-15-11-8-12-16-22)27(26-23(40)18-43-36(26,6)49-37)46-32(41)21-13-9-7-10-14-21/h7-16,23-31,40H,17-18H2,1-6H3/t23-,24+,25-,26+,27-,28+,29-,30-,31+,35+,36-,37+/m1/s1

InChI Key

BNVISAOEFRYBOH-UPAQOOKSSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@]2([C@@H](C[C@@H]3[C@]4([C@@H]2[C@@H]([C@@H]5[C@@H](CO[C@@]5(O4)C)O)OC(=O)C6=CC=CC=C6)O3)C([C@@H]1OC(=O)C)(C)C)C)OC(=O)C7=CC=CC=C7

Canonical SMILES

CC(=O)OC1C(C(C2CC3C4(O3)C(C2(C1OC(=O)C5=CC=CC=C5)C)C(C6C(COC6(O4)C)O)OC(=O)C7=CC=CC=C7)(C)C)OC(=O)C

Synonyms

norstaminol A
norstaminol-A

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues from Orthosiphon stamineus

Norstaminol A shares its plant origin with several structurally related diterpenes, including Staminolactones A/B and Norstaminone A. Key differences lie in their functional groups and bioactivities:

Compound Molecular Formula Molecular Weight (g/mol) Pharmacological Activity Source Reference
This compound C₃₇H₄₂O₁₂ 678.73 NO production inhibition Orthosiphon stamineus
Norstaminone A C₃₀H₃₆O₉ 540.60 Cytotoxicity Orthosiphon stamineus
Staminolactone A Not provided Antiproliferative activity Orthosiphon stamineus

Key Observations :

  • Structural Complexity: this compound’s larger molecular framework (C₃₇ vs.
  • Bioactivity Divergence: Despite shared origins, this compound and Norstaminone A exhibit distinct mechanisms—NO inhibition vs. cytotoxicity—highlighting structural nuances that dictate target specificity.

Comparison with Other Bioactive Natural Compounds

This compound can also be contextualized against non-diterpene compounds with overlapping sources or functions:

Compound Molecular Formula Molecular Weight (g/mol) Pharmacological Activity Source Reference
Norrufescine C₁₈H₁₅NO₄ 309.32 Cytotoxicity Multiple plants
D-Norpseudoephedrine C₉H₁₃NO 151.21 CNS stimulation Ephedra species
Nor-rubrofusarin C₁₄H₁₀O₅ 258.23 Not specified (plant metabolite) Cinnamomum species

Key Observations :

  • Size-Activity Relationship: this compound’s higher molecular weight (678.73 vs. 151–309 g/mol in others) correlates with its complex mechanism (NO inhibition) compared to simpler alkaloids like D-Norpseudoephedrine.
  • Therapeutic Potential: Unlike cytotoxic compounds (e.g., Norrufescine), this compound’s NO inhibition may target inflammatory pathways, offering a unique application niche.

Research Implications and Gaps

  • Structural Elucidation: Detailed NMR or crystallographic data for this compound and its analogues are absent in the provided evidence, limiting mechanistic insights .
  • Pharmacokinetics: No data on bioavailability, metabolism, or toxicity are available, necessitating further preclinical studies.

Q & A

Basic Research Questions

Q. How to design a controlled experiment to evaluate Norstaminol A’s in vitro efficacy against cancer cell lines?

  • Methodological Answer : Begin by identifying dependent variables (e.g., cell viability, apoptosis markers) and independent variables (e.g., this compound concentration, exposure time). Include a negative control (untreated cells) and a positive control (cells treated with a known cytotoxic agent). Use standardized assays like MTT or flow cytometry for data collection. Ensure replicates (n ≥ 3) to account for biological variability. Statistical analysis should include ANOVA with post-hoc tests to compare treatment groups .

Q. What strategies are recommended for conducting a comprehensive literature review on this compound’s biochemical pathways?

  • Methodological Answer : Use databases like PubMed, SciFinder, and Web of Science with keywords such as “this compound biosynthesis,” “metabolic targets,” and “structure-activity relationship.” Filter results by relevance and publication date (last 5–10 years). Synthesize findings into a table summarizing pathways (e.g., enzymatic inhibition, receptor binding) and conflicting results. Prioritize primary literature over reviews to avoid bias .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Fit dose-response data to nonlinear regression models (e.g., log-inhibitor vs. response in GraphPad Prism). Calculate IC50/EC50 values with 95% confidence intervals. Validate assumptions of normality and homoscedasticity using Shapiro-Wilk and Levene’s tests. For small sample sizes, apply non-parametric tests like Kruskal-Wallis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values of this compound across different studies?

  • Methodological Answer : Conduct a meta-analysis to identify variables causing discrepancies (e.g., cell line specificity, assay protocols, solvent differences). Replicate experiments under standardized conditions, controlling for temperature, pH, and serum content. Use Bland-Altman plots to assess inter-study variability. Cross-validate findings with orthogonal assays (e.g., Western blot vs. ELISA) .

Q. What methodological considerations are critical when replicating in vivo studies on this compound’s pharmacokinetics?

  • Methodological Answer : Standardize animal models (e.g., strain, age, sex) and dosing regimens (oral vs. intravenous). Measure plasma concentrations via LC-MS/MS at consistent timepoints. Account for metabolic differences by including cytochrome P450 inhibition assays. Adhere to NIH preclinical guidelines for sample size justification and blinding protocols .

Q. How to optimize chromatographic protocols for isolating this compound from complex biological matrices?

  • Methodological Answer : Screen columns (C18, HILIC) and mobile phases (acetonitrile/water with 0.1% formic acid) using UPLC-MS. Adjust gradient elution parameters to improve peak resolution. Validate recovery rates via spiked samples and internal standards (e.g., deuterated analogs). Report limits of detection/quantitation and matrix effects .

Q. What integrative approaches are recommended for studying this compound’s multi-omics interactions?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) datasets. Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify cross-omics networks. Validate hypotheses with CRISPR/Cas9 knockouts or siRNA silencing of key targets .

Data Presentation Guidelines

  • Tables : Include mean ± SD, p-values, and effect sizes. Example for dose-response
Concentration (µM)Viability (%)Apoptosis (%)p-value vs. Control
0 (Control)100 ± 55 ± 1
1075 ± 820 ± 30.003
  • Figures : Use scatter plots for dose-response curves and heatmaps for omics data. Ensure axis labels adhere to metric system conventions (e.g., “µM” instead of “uM”) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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